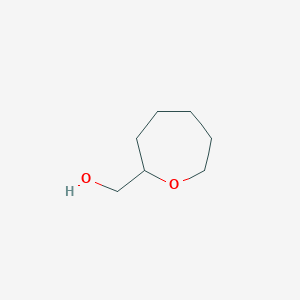
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of "TDU-1" and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in the inflammatory response. Additionally, it has been found to have antioxidant activity and to be involved in the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments include its potential as an anticancer and anti-inflammatory agent. It has also been found to have antioxidant activity and to be involved in the regulation of cell cycle progression. However, its limitations include the fact that its mechanism of action is not fully understood and that further research is needed to fully elucidate its potential applications.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. One potential direction is to further study its potential as an anticancer agent and to investigate its efficacy in different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and to investigate its role in treating various inflammatory diseases. Additionally, further research is needed to fully elucidate its mechanism of action and to identify potential side effects and limitations. Finally, research could be conducted to explore the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves a multi-step process. The first step involves the reaction of 2-bromoethylthiophene with sodium hydride to form 2-(2-thienyl)ethanol. This is then reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product.
Applications De Recherche Scientifique
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been studied for its role in treating various inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBLIVNKQAMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

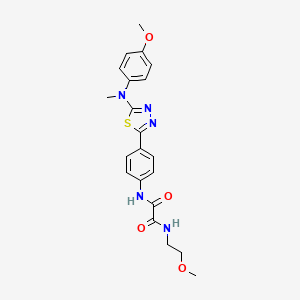
![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)

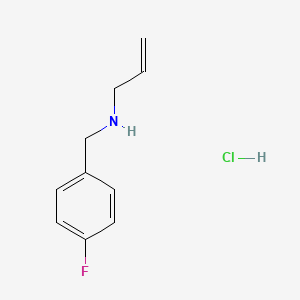
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

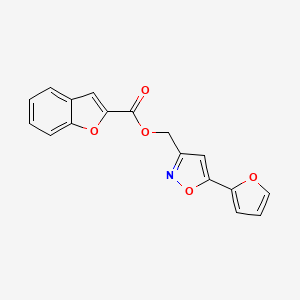
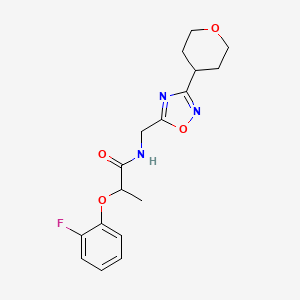

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2853206.png)
